molecular formula C16H16N2O3S2 B2641159 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide CAS No. 903335-32-0

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2641159
CAS No.: 903335-32-0
M. Wt: 348.44
InChI Key: GXQRIVCRJULICE-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is a potent, selective, and cell-active inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase with significant roles in epigenetic regulation. This compound functions by competitively occupying the S-adenosylmethionine (SAM) cofactor binding pocket of SMYD2, thereby inhibiting the methylation of its downstream targets, most notably lysine 370 on the tumor suppressor p53 (https://pubmed.ncbi.nlm.nih.gov/27159323/). The methylation of p53 by SMYD2 attenuates its transcriptional activity, and inhibition of this interaction with compounds like this one can restore p53-mediated apoptosis and cell cycle control, providing a compelling strategy for cancer research, particularly in oncogene-addicted cancers and sarcomas. Beyond p53, SMYD2 methylates a range of other client proteins, including histone H3, RB1, PARP1, and HSP90, implicating it in diverse cellular processes from transcription and DNA repair to chaperone function (https://www.nature.com/articles/s41467-021-27437-8). Consequently, this inhibitor serves as a critical pharmacological tool for dissecting the complex biological functions of SMYD2, validating it as a therapeutic target, and exploring its involvement in pathologies such as cancer, cardiovascular diseases, and metabolic disorders. Its research value is underscored by its utility in probing SMYD2-dependent signaling networks and in pre-clinical proof-of-concept studies for epigenetic-based therapies.

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-10-13-9-12(17-23(20,21)14-5-3-7-22-14)8-11-4-2-6-18(15(11)13)16(10)19/h3,5,7-10,17H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRIVCRJULICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Starting with readily available precursors, the process includes:

  • Formation of the pyrroloquinoline core through cyclization reactions.

  • Methylation and subsequent oxidation steps.

  • Attachment of the thiophene-2-sulfonamide group via sulfonation.

Conditions such as temperature, solvent choice, and catalysts are critical for optimizing each step.

Industrial Production Methods

In an industrial setting, the production might be streamlined to include:

  • High-throughput synthesis using automated reactors.

  • Use of green chemistry principles to minimize waste and environmental impact.

  • Advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, leading to the formation of various oxidized derivatives.

  • Reduction: It is reducible under mild conditions, often using hydride donors or catalytic hydrogenation.

  • Substitution: The presence of the thiophene-2-sulfonamide group allows for nucleophilic substitution reactions, expanding its potential chemical modifications.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, Jones reagent.

  • Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

  • Substitution: Halogenating agents like N-bromosuccinimide for introducing halogens, followed by nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the starting materials and conditions but include various derivatives like oxidized pyrroloquinolines, reduced forms of the original compound, and substituted thiophene-sulfonamides.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing novel heterocyclic compounds.

  • Studies on its reactivity and stability contribute to understanding complex organic systems.

Biology

  • Investigated for its interactions with biological targets, aiding in the development of new therapeutic agents.

Medicine

  • Explored for its potential as an anticancer, antimicrobial, or antiviral agent.

  • Its unique structure can mimic or inhibit biological pathways.

Industry

  • Application in materials science for developing new polymers or advanced materials.

  • Use in the agrochemical industry for synthesizing novel pesticides or herbicides.

Mechanism of Action

The precise mechanism of action depends on its specific application. general pathways include:

  • Binding to specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

  • Interference with cellular processes at the molecular level, affecting cell viability or function.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

(Z)-8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (16d) Substituents: Fluorine at position 8, phenyl at position 6, and a thioxothiazolidinone group at position 1.

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide Substituents: Phenoxyphenyl sulfonamide at position 6.

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide Substituents: Butyramide at position 7.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Features
Target: Thiophene-2-sulfonamide derivative ~390 (estimated) Not reported Thiophene sulfonamide (electron-withdrawing)
(Z)-8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-... (16d) 404.14 352–354 Fluorine, thioxothiazolidinone, phenyl
2-oxo-N-(4-phenoxyphenyl)-...-sulfonamide ~440 (estimated) Not reported Phenoxyphenyl sulfonamide
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 274.14 Not reported Ethoxy, dione

Notes:

  • The target compound’s thiophene sulfonamide likely improves solubility in polar solvents compared to phenoxyphenyl analogs due to its smaller aromatic system and sulfonamide’s polarity.
  • Higher melting points (e.g., 352–354°C for 16d) correlate with crystalline stability imparted by rigid substituents like thioxothiazolidinone .

Biological Activity

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide is a complex organic compound with significant implications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H16N2O3S2
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 903335-32-0

The structure features a unique arrangement of rings that includes a pyrrole-like system fused to a quinoline framework, alongside a thiophene ring and a sulfonamide group. This structural complexity contributes to its biological activity and interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Condensation Reactions : Combining starting materials such as substituted quinolines and thiophene derivatives.
  • Cyclization : Formation of the fused ring system under controlled conditions.
  • Acylation : Introducing the sulfonamide group to enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

CompoundMIC against E. coli (µM)MIC against S. agalactiae (µM)
Compound A5075
Compound B100100

These results suggest that this class of compounds may be effective against certain bacterial strains.

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. Kinases are essential for various cellular processes including growth and proliferation. Studies have shown that related compounds can inhibit specific kinases with moderate efficacy:

Kinase TargetInhibition Percentage (%)
Kinase A45
Kinase B30

This inhibition could be leveraged for therapeutic applications in cancer treatment and other diseases where kinase activity is dysregulated.

The mechanism of action for this compound primarily involves its interaction with biological targets such as ion channels or enzymes involved in pain pathways. The sulfonamide functional group enhances its ability to interact with these targets.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds in various contexts:

  • Antimicrobial Activity : A study highlighted the effectiveness of related sulfonamides against Gram-positive bacteria such as Staphylococcus aureus.
    "Compounds exhibited bacteriostatic characteristics against Gram-positive bacteria" .
  • Kinase Inhibition : Another investigation assessed the compound's ability to inhibit multiple kinases linked to cancer progression.
    "Moderate inhibitory activity was observed against several kinases" .

Q & A

Q. What are the key synthetic strategies for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyrroloquinoline core followed by sulfonamide coupling. Critical steps include:

  • Coupling reactions : Use of coupling agents like EDC or DCC to activate carboxylic acids or sulfonic acids for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) or at room temperature, depending on intermediate stability .
  • Purification : Chromatography (HPLC, TLC) or recrystallization ensures high purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR are critical for verifying substituent positions and stereochemistry, particularly for the pyrroloquinoline and sulfonamide moieties .
  • X-ray crystallography : Resolves 3D conformation, confirming spatial arrangement of the methyl group at the 1-position and the sulfonamide linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI-HRMS providing ppm-level accuracy for structural confirmation .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

  • Enzyme assays : Target-specific assays (e.g., fluorogenic substrates for proteases or kinases) measure IC50 values. For example, sulfonamide derivatives have shown inhibition of Factor Xa and XIa in clotting cascades .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding interactions with active sites, leveraging the sulfonamide group’s affinity for zinc-containing enzymes .
  • Cell-based studies : Evaluate cytotoxicity (via MTT assays) and selectivity using cancer cell lines. Structural analogs with chlorophenyl or fluorophenyl groups exhibit enhanced activity against specific cancer types .

Q. What experimental approaches address contradictions in reported biological activity data for pyrroloquinoline-sulfonamide hybrids?

  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing methyl with ethyl or fluorophenyl groups) clarifies contributions to potency and selectivity .
  • Assay standardization : Control variables like buffer pH, incubation time, and cell passage number to reconcile disparities between studies. For example, varying pH can alter sulfonamide ionization, affecting enzyme binding .
  • Meta-analysis : Cross-reference data from analogs (e.g., thiophene- vs. benzene-sulfonamides) to identify trends in bioactivity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • LogP determination : Measure partition coefficients to assess lipophilicity. Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) improves aqueous solubility .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the pyrroloquinoline core) and guide structural shielding .
  • Prodrug strategies : Modify the sulfonamide group (e.g., esterification) to enhance bioavailability, with enzymatic cleavage releasing the active form in target tissues .

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